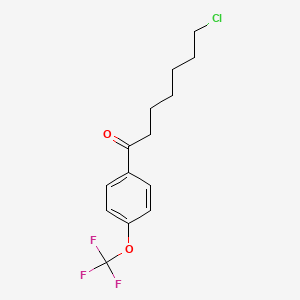

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O . It has a molecular weight of 292.72 . The CAS number for this compound is 890043-21-7 .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane consists of a heptane backbone with a chlorine atom attached to the seventh carbon atom. The first carbon atom is bonded to an oxo group (C=O) and a phenyl ring. The phenyl ring has a trifluoromethoxy group attached to the fourth carbon .Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is 357.7±42.0 °C . The predicted density of this compound is 1.178±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Structural Analysis

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is involved in complex chemical syntheses and structural analyses. For instance, the preparation and crystal structure of related compounds like 1,1-tetramethylethylenedioxy-3,4-diphenyl-6-trichloromethyl-2,5,7,1-trioxaphosphabicyclo[2.2.11,4]heptane were analyzed using X-ray diffraction, showcasing its relevance in the field of chemical structure determination (Khasiyatullina et al., 2016).

2. Novel Ring System Synthesis

Research includes the synthesis of novel ring systems like the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring, which is achieved from readily available materials. The stereochemistry of these products is often deduced using spectroscopic methods, indicating the chemical's role in developing new bicyclic structures (Brown et al., 1977).

3. Catalytic Reactions and Regioselectivity

The compound is also used in studying catalytic reactions and regioselectivity, such as in the hydrogenolysis of related compounds like 7-fluoro-1-phenylbicyclo[4.1.0]heptane. These studies contribute to understanding the behavior of such compounds under various reaction conditions (Isogai et al., 1986).

4. Biopolymer Research

It plays a role in biopolymer research as well, as seen in studies involving the synthesis of related structures like 7-oxo-1-azabicyclo[3.2.0]heptane. Such research is pivotal in understanding the structural and functional relationships of biopolymers (Fernández et al., 1992).

5. Organic Chemistry and Reaction Mechanisms

In organic chemistry, the compound is used to understand reaction mechanisms and synthesis pathways. For example, studies on reactions of gem-dihalocyclopropanes with activated magnesium involve compounds like 7-bromo-7-fluorobicyclo[4.1.0]heptane, which help elucidate reaction mechanisms (Ando et al., 1981).

Eigenschaften

IUPAC Name |

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZZFREXOHOQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645173 |

Source

|

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane | |

CAS RN |

898786-10-2 |

Source

|

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

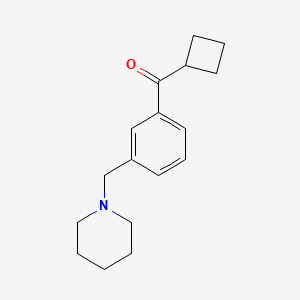

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)